![molecular formula C11H18O2 B13315852 Spiro[3.6]decane-2-carboxylic acid](/img/structure/B13315852.png)
Spiro[3.6]decane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[3.6]decane-2-carboxylic acid is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . It is characterized by a spirocyclic structure, where two rings share a single common atom, creating a unique three-dimensional shape. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.6]decane-2-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the radical cyclization of appropriate precursors under specific conditions. For example, the use of free radical chemistry to construct spiro-heterocycles fused with a carbohydrate skeleton has been documented . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[3.6]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Spiro[3.6]decane-2-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a reference standard in various analytical techniques such as NMR, HPLC, and LC-MS.
Biology: The compound’s unique structure makes it a valuable tool for studying spirocyclic systems and their biological interactions.
Medicine: Research into spirocyclic compounds often explores their potential therapeutic applications, although specific uses of spiro[3
Wirkmechanismus
The mechanism of action of spiro[3.6]decane-2-carboxylic acid involves its interaction with molecular targets and pathways specific to its structure. The spirocyclic core can influence the compound’s reactivity and binding properties, making it a subject of interest in mechanistic studies. Detailed studies on the pyrolysis mechanism and kinetics of similar spiro compounds provide insights into their decomposition and reaction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.5]decane: Another spirocyclic compound with a different ring size.
Spiro[5.6]dodecane: A larger spirocyclic compound with additional carbon atoms.
Spiropentadiene: A highly strained spirocyclic compound with unique properties.
Uniqueness
Spiro[3.6]decane-2-carboxylic acid is unique due to its specific ring size and functional groups. The presence of the carboxylic acid group adds to its versatility in chemical reactions and potential applications. Its spirocyclic structure also imparts distinct three-dimensional characteristics that differentiate it from other spiro compounds.
Eigenschaften
Molekularformel |
C11H18O2 |
|---|---|
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
spiro[3.6]decane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c12-10(13)9-7-11(8-9)5-3-1-2-4-6-11/h9H,1-8H2,(H,12,13) |
InChI-Schlüssel |
BSGICWPAEIUXKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2(CC1)CC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


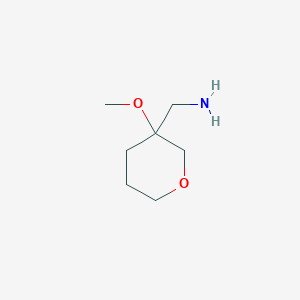
![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate](/img/structure/B13315779.png)

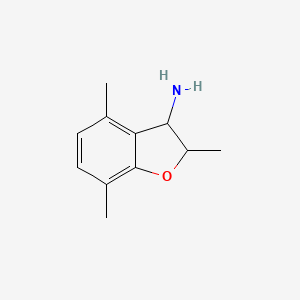
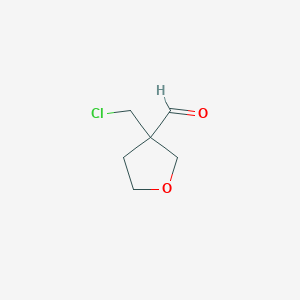
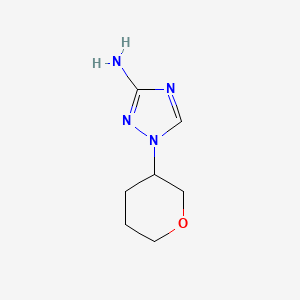
![[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13315810.png)

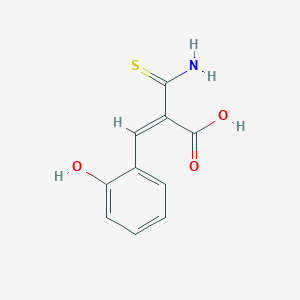
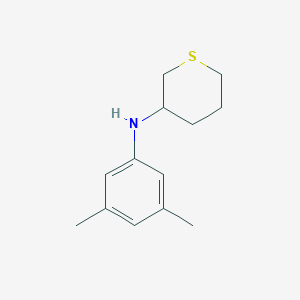
![2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13315826.png)
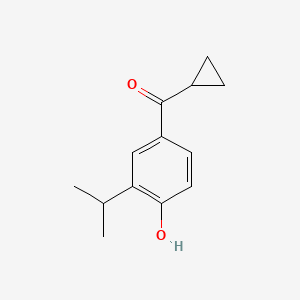
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-4,6-dione](/img/structure/B13315854.png)

